

MSAB Technical Support Center: Troubleshooting Incomplete Data Extraction

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Compound of Interest

Compound Name: MSAB

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Welcome to the **MSAB** Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to incomplete data extraction using **MSAB** tools like XRY and XAMN. Here you will find frequently asked questions and troubleshooting steps to help you resolve challenges during your data acquisition and analysis processes.

Frequently Asked Questions (FAQs)

Q1: Why is my XRY extraction not capturing all the data I expect from a device?

A1: Incomplete data extraction can occur for several reasons. Mobile devices are complex, and various factors can limit the amount of data that can be retrieved. Here are some common causes:

- Extraction Method Limitations:
 - Logical Extraction: This method communicates with the device's operating system to access user data. It may not capture deleted files, data from un-supported applications, or information in protected areas of the file system.^[1]
 - Physical Extraction: While more comprehensive, physical extraction can be hindered by encryption. If a device is locked and the data is encrypted, the resulting data dump may be unusable without the decryption key.^[2]

- **Unsupported Device or OS Version:** The specific model of the device or its operating system version may not be fully supported by your current version of XRY. It's crucial to consult the XRY Device Manual for detailed information on supported devices and the extent of data that can be extracted.[3]
- **Application-Specific Issues:** Some applications may use proprietary data formats or encryption, preventing XRY from decoding their contents. Support for new and updated apps is a continuous process.[4]
- **Device Security Settings:** Security features on the device, such as passcodes, encryption, and secure startup, can prevent access to data. While **MSAB** tools have capabilities to bypass some security measures, advanced security can still pose a challenge.[5]

Q2: I've completed an extraction with XRY, but XAMN is not displaying all the extracted information. What should I do?

A2: This issue can arise from a few different factors. Here's how to troubleshoot it:

- **Software Version Incompatibility:** Ensure that your XAMN version is compatible with the XRY version used for the extraction. An older version of XAMN may not be able to correctly parse and display data from a newer XRY file.
- **Data Integrity Check:** Use the built-in integrity check in XAMN to verify that the XRY file has not been corrupted.[6]
- **Re-decoding the Data:** If an application was not supported at the time of the initial extraction, but support has since been added in a software update, you can use the re-decode function in XRY to process the data again with the latest decoding capabilities.[7]
- **Manual Data Carving with XAMN Elements:** For undecoded or fragmented data, XAMN Elements can be used to manually search for and reconstruct information from the raw binary data.[8]

Q3: My extraction failed, or stopped prematurely. What are the immediate troubleshooting steps?

A3: An extraction failure can be frustrating. Here is a systematic approach to troubleshoot the issue:

- **Check Physical Connections:** Ensure all cables are securely connected to both the device and the extraction machine. Use high-quality, **MSAB**-approved cables.
- **Review the XRY Log Files:** The log files contain a detailed, chronological record of the extraction process, including any errors that occurred. This is the most critical piece of information for diagnosing the problem.[\[5\]](#)
- **Consult the Device-Specific Instructions:** Every device has a unique help file within XRY.[\[9\]](#) [\[10\]](#) Review this for any specific instructions or known issues related to the device model you are working with.
- **Update Your Software:** Make sure you are running the latest versions of XRY and XAMN. Updates frequently include support for new devices, operating systems, and applications, as well as bug fixes that may resolve your issue.
- **Contact **MSAB** Support:** If you have followed the steps above and are still experiencing issues, it is best to contact **MSAB**'s official technical support.[\[3\]](#)

Troubleshooting Guides

Guide: Addressing Unsupported Application Data

If you find that data from a specific application is not being decoded, follow these steps:

- **Verify App Support:** Check the **MSAB** release notes and documentation to confirm if the application and its specific version are supported for decoding.
- **Software Updates:** Ensure your **MSAB** software is up-to-date. New app support is added in new releases.
- **Use XAMN Elements:** For unsupported apps, you may be able to manually locate and interpret the data by examining the file system in XAMN Elements. Look for the application's

data folders and database files (often SQLite).

- Re-decode After Updates: If a new version of XRY adds support for the app, you can re-decode the original extraction file to see the newly parsed data.[\[7\]](#)

Data Presentation

The success of data extraction can vary significantly based on the chosen method and the device's state. The following table summarizes the expected data types and potential for incompleteness for logical and physical extractions.

Data Category	Logical Extraction	Physical Extraction	Potential for Incomplete Data
Live User Data (Contacts, Messages, Call Logs)	High	High	Low
File System Data (Images, Videos, Documents)	Partial	High	Medium (depends on OS restrictions)
Application Data (Supported Apps)	Varies	High	High (due to app-specific encryption and updates)
Deleted Data	Low	High	Medium (depends on data overwriting)
Protected System Data	Low	High	Medium (depends on encryption)
Encrypted Data	Low	High (but may be unreadable)	Very High (without decryption keys)

Experimental Protocols & Methodologies

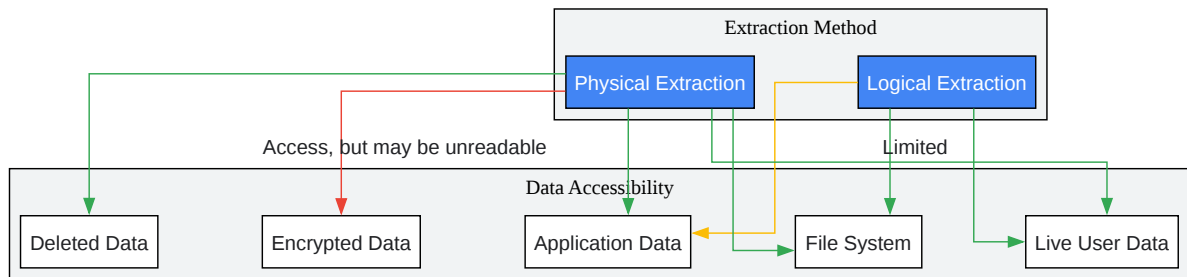
A sound forensic process is critical to ensure the integrity of the extracted data.

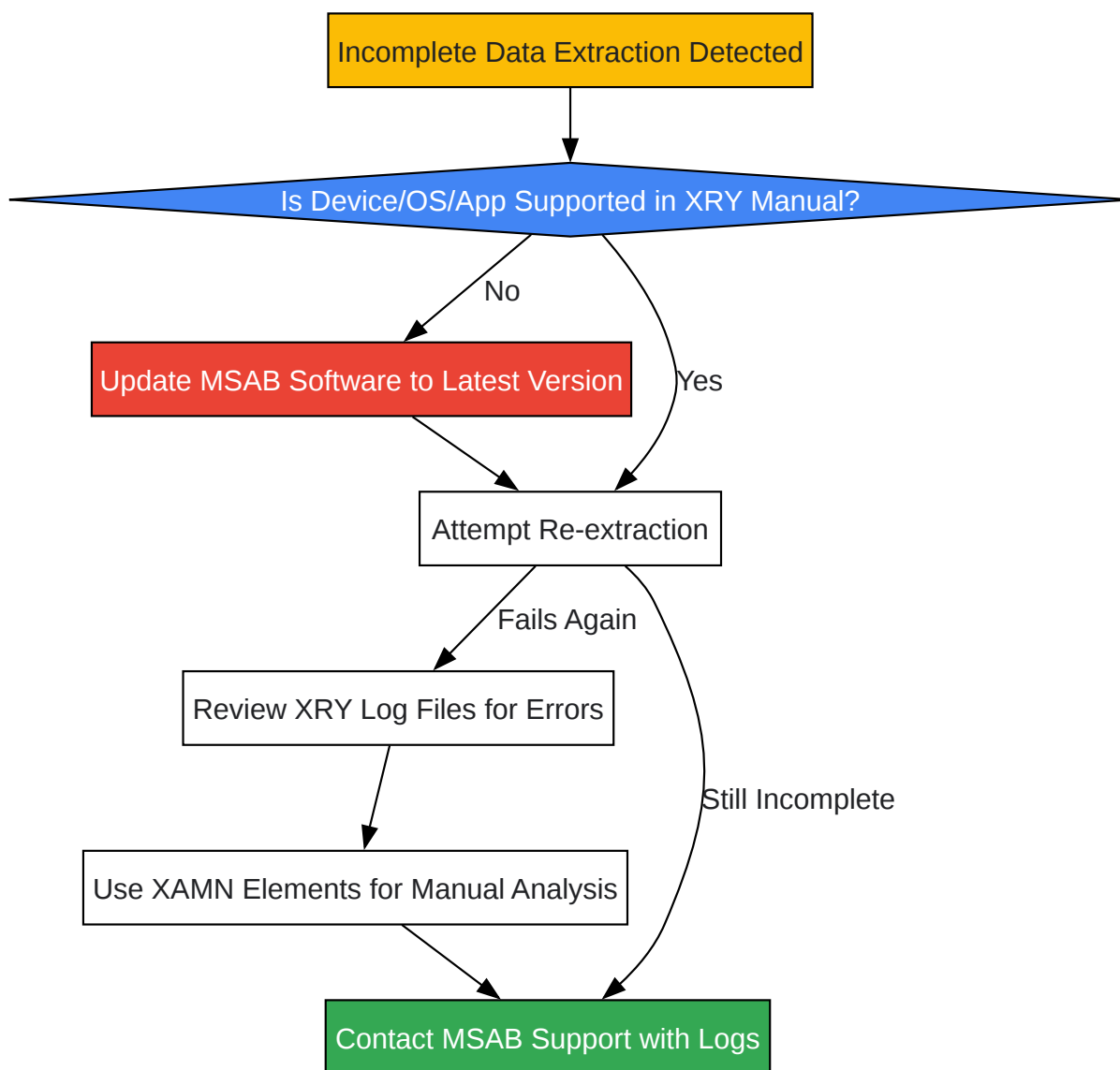
Standard Data Extraction Protocol:

- Preparation:
 - Document the state of the device (on/off, battery level, network connectivity).
 - Isolate the device from network connections if possible (e.g., using a Faraday bag).
 - Consult the XRY Device Manual for the specific device model to understand the recommended extraction method and any known issues.
- Extraction:
 - Connect the device to the forensic workstation using the appropriate **MSAB** cable.
 - Launch XRY and select the correct device profile.
 - Follow the on-screen instructions carefully.
 - If the extraction is successful, a forensically sound .xry file is created.
- Verification and Analysis:
 - Import the .xry file into XAMN.
 - Verify the integrity of the file using the built-in hash check.[\[6\]](#)
 - Begin your analysis of the extracted data.
 - Document all steps taken and any anomalies encountered.

Visualizations

Logical Relationship: Extraction Method and Data Accessibility





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